Gemcitabine elaidate hydrochloride
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Overview
Description
CO-101 hydrochloride, also known as gemcitabine elaidate hydrochloride, is a lipophilic prodrug of gemcitabine. It is designed to improve the pharmacokinetic properties of gemcitabine, a nucleoside analog used as an anti-cancer agent. The compound is converted to gemcitabine by esterases in the body, allowing it to be phosphorylated and exert its anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CO-101 hydrochloride involves the esterification of gemcitabine with elaidic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of CO-101 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the conversion of gemcitabine to CO-101 hydrochloride while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
CO-101 hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in CO-101 hydrochloride can be hydrolyzed by esterases to release gemcitabine and elaidic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the elaidic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the nucleoside base of gemcitabine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with esterases or under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are commonly used.
Major Products Formed
Hydrolysis: Gemcitabine and elaidic acid.
Oxidation: Oxidized derivatives of elaidic acid.
Reduction: Reduced derivatives of elaidic acid.
Substitution: Substituted nucleoside derivatives.
Scientific Research Applications
CO-101 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular uptake and metabolism of nucleoside analogs.
Medicine: Primarily used in cancer research to study the pharmacokinetics and pharmacodynamics of gemcitabine prodrugs.
Industry: Employed in the development of new drug delivery systems and formulations.
Mechanism of Action
CO-101 hydrochloride exerts its effects through the following mechanism:
Conversion to Gemcitabine: The compound is hydrolyzed by esterases to release gemcitabine.
Phosphorylation: Gemcitabine is phosphorylated to its active triphosphate form.
Inhibition of DNA Synthesis: The active form of gemcitabine inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Molecular Targets: The primary targets are DNA polymerase and ribonucleotide reductase, enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
CO-101 hydrochloride is compared with other similar compounds such as:
Gemcitabine: The parent compound, which is less lipophilic and has different pharmacokinetic properties.
Gemcitabine Hydrochloride: Another prodrug of gemcitabine with different ester moieties.
Ambroxol Hydrochloride and Bromhexine Hydrochloride: Mucolytic agents with similar hydrochloride salt forms but different therapeutic uses
CO-101 hydrochloride is unique due to its lipophilic nature, which enhances its cellular uptake and prolongs its circulation time in the body, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35;/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35);1H/b10-9+;/t21-,24-,25-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTHDWBFDKMMPL-SDCWGXALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44ClF2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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